Dihydro Fenofibrate

Description

Evolution of Fibrates within Lipid Metabolism Research

The journey of fibrates in lipid metabolism research began in the 1960s with the synthesis of clofibrate (B1669205). researchgate.net These early compounds were found to effectively lower plasma triglycerides and cholesterol, establishing their role in treating dyslipidemia. researchgate.netnih.gov Over the decades, research has led to the development of various fibrate derivatives with diverse chemical structures, including the widely used fenofibrate (B1672516), which was first synthesized in 1974. researchgate.netresearchgate.net

Early clinical trials, such as the Helsinki Heart Study, demonstrated the potential of fibrates like gemfibrozil (B1671426) in reducing cardiovascular events, particularly in individuals with high triglycerides and low high-density lipoprotein (HDL) cholesterol. tandfonline.com The primary mechanism of action of fibrates was a subject of investigation for many years until the discovery in the 1990s that they act as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid and carbohydrate metabolism. tandfonline.comdiabetesjournals.org This discovery was a significant milestone, providing a molecular basis for the observed lipid-lowering effects of fibrates.

Phenomenological Overview of Fenofibrate as a Peroxisome Proliferator-Activated Receptor Alpha Agonist

Fenofibrate, and its active form, exerts its effects by binding to and activating PPARα. This activation leads to a cascade of downstream events that collectively improve the lipid profile. PPARα activation upregulates the transcription of genes involved in fatty acid oxidation, leading to increased breakdown of fatty acids in the liver. researchgate.net This, in turn, reduces the synthesis and secretion of very-low-density lipoprotein (VLDL), a major carrier of triglycerides in the blood. researchgate.net

Furthermore, fenofibrate's activation of PPARα enhances the activity of lipoprotein lipase (B570770) (LPL), an enzyme responsible for breaking down triglycerides in circulating lipoproteins. researchgate.net It also leads to a decrease in the production of apolipoprotein C-III (Apo C-III), an inhibitor of LPL, further promoting the clearance of triglyceride-rich lipoproteins. researchgate.net In addition to its effects on triglycerides, fenofibrate also increases the synthesis of apolipoproteins A-I and A-II, which are key components of HDL, leading to an increase in HDL cholesterol levels. researchgate.net The impact of fenofibrate on low-density lipoprotein (LDL) cholesterol is more variable, with a tendency to decrease the levels of small, dense LDL particles, which are considered to be more atherogenic. researchgate.net

Beyond its lipid-modifying effects, research has revealed that fenofibrate also possesses anti-inflammatory properties. It has been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). researchgate.net

Dihydro Fenofibrate as a Key Metabolic Derivative in Fibrate Mechanistic Investigations

Fenofibrate itself is a prodrug, meaning it is inactive until it is converted into its active form within the body. Upon oral administration, fenofibrate is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid. diabetesjournals.org For the purposes of scientific discourse, "this compound" is synonymous with this active metabolite, fenofibric acid.

It is fenofibric acid that is the pharmacologically active molecule responsible for binding to and activating the PPARα receptor. diabetesjournals.org Therefore, all the mechanistic actions attributed to fenofibrate are, in fact, mediated by this compound. Understanding the properties and actions of this compound is crucial for comprehending the therapeutic effects of the parent drug.

The conversion of fenofibrate to this compound is a critical step in its mechanism of action. This metabolic activation ensures that the active compound is delivered to its site of action to elicit its lipid-lowering and anti-inflammatory effects.

Identification of Underexplored Research Avenues for this compound and Fibrate Analogues

While the primary role of this compound in lipid management is well-established, ongoing research continues to uncover new and underexplored avenues for its therapeutic application and for the development of novel fibrate analogues.

One area of active investigation is the development of new formulations of fenofibric acid, such as choline (B1196258) fenofibrate. portico.org These new formulations aim to improve the bioavailability and absorption of the active compound, potentially leading to enhanced efficacy and patient compliance. nih.govcardiologyres.org

Another promising research direction focuses on the pleiotropic (non-lipid-related) effects of this compound. Its anti-inflammatory properties are of particular interest, with studies exploring its potential benefits in conditions with an inflammatory component, such as non-alcoholic fatty liver disease (NAFLD) and diabetic microvascular complications, including retinopathy and nephropathy. nih.gov

Furthermore, recent studies have suggested a potential role for fibrates in bone metabolism, with research indicating that fenofibric acid may have a positive impact on bone mineral density, opening up possibilities for its use in conditions like osteoporosis. frontiersin.org The repurposing of fibrates for indications beyond dyslipidemia is a significant and evolving area of research.

Structure

2D Structure

3D Structure

Properties

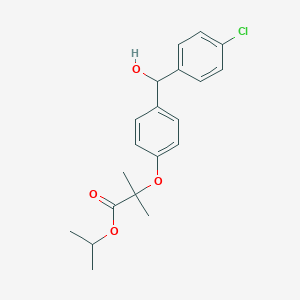

IUPAC Name |

propan-2-yl 2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13,18,22H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAWSFKKGMCGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632968 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61001-99-8 | |

| Record name | Propan-2-yl 2-{4-[(4-chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Molecular and Cellular Pharmacology of Fenofibrate and Its Metabolites in Preclinical Models

Comprehensive Analysis of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Dihydro fenofibrate (B1672516) functions as a classic agonistic ligand for PPARα, a transcription factor that is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, kidney, and skeletal muscle. nih.gov The activation of PPARα by dihydro fenofibrate is the foundational event that triggers a cascade of genomic responses, profoundly altering the expression of genes involved in lipid homeostasis.

Upon entering the cell, this compound (fenofibric acid) binds directly to the ligand-binding domain (LBD) of the PPARα receptor. This binding event induces a conformational change in the receptor protein. This structural shift is critical for the subsequent steps in transcriptional activation. The agonist-bound conformation facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. This exchange of regulatory proteins is a key step in initiating gene transcription. The activated PPARα receptor is now primed to interact with its heterodimeric partner, the Retinoid X Receptor (RXR).

The activation of the PPARα-RXR heterodimer by this compound leads to the transcriptional regulation of a wide array of target genes. These genes contain specific DNA sequences in their promoter regions known as peroxisome proliferator response elements (PPREs). nih.gov Preclinical studies in mice have identified numerous genes that are significantly upregulated, primarily those involved in fatty acid transport and catabolism. Conversely, genes involved in inflammatory processes are often downregulated.

In hepatocyte humanized mice, fenofibrate treatment was shown to significantly increase the expression of known PPARα target genes in both human and mouse hepatocytes, although the induction was more pronounced in the mouse cells. nih.gov A summary of key PPARα target genes regulated by fenofibrate in preclinical mouse models is presented below.

| Gene | Function | Effect of Fenofibrate | Reference |

| Cpt1a | Carnitine palmitoyltransferase 1A; Rate-limiting enzyme in mitochondrial fatty acid oxidation | Upregulation | nih.govnih.gov |

| Acox1 | Acyl-CoA oxidase 1; First enzyme of the peroxisomal fatty acid beta-oxidation pathway | Upregulation | nih.gov |

| Lpl | Lipoprotein lipase (B570770); Hydrolyzes triglycerides in lipoproteins | Upregulation | nih.govresearchgate.net |

| Angptl4 | Angiopoietin-like 4; An inhibitor of lipoprotein lipase | Upregulation | nih.gov |

| HMGCS2 | 3-hydroxy-3-methylglutaryl-CoA synthase 2; Key enzyme in ketogenesis | Upregulation | nih.gov |

| FABP1 | Fatty acid binding protein 1; Intracellular fatty acid transport | Upregulation | nih.gov |

| Apoc3 | Apolipoprotein C-III; Inhibitor of lipoprotein lipase | Downregulation | nih.gov |

The biological activity of PPARα is contingent upon its ability to form a heterodimer with the Retinoid X Receptor (RXR). nih.govnih.gov This PPARα-RXR complex is the functional unit that binds to PPREs in the DNA. nih.gov The activation of this heterodimer is considered conditionally permissive. frontiersin.org While the PPARα ligand (this compound) is the primary activator, the presence of an RXR ligand can further enhance the transcriptional activity of the complex. semanticscholar.org This heterodimerization is essential for high-affinity DNA binding and the subsequent recruitment of the transcriptional machinery required to regulate target gene expression, demonstrating a synergistic mechanism for modulating cellular metabolism. nih.gov

Intracellular Lipid and Lipoprotein Metabolic Pathway Modulation

The genomic changes initiated by this compound translate into significant alterations in lipid and lipoprotein metabolism. The primary effects observed in preclinical models include a reduction in circulating triglyceride-rich lipoproteins, achieved through the dual actions of enhanced lipolysis and modified hepatic lipid processing.

A key mechanism by which this compound lowers plasma triglycerides is through the modulation of lipoprotein lipase (LPL) activity. PPARα activation directly increases the transcription of the Lpl gene, leading to greater synthesis of the LPL enzyme. nih.gov LPL is the primary enzyme responsible for hydrolyzing triglycerides from circulating very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these particles from the plasma.

Concurrently, PPARα activation transcriptionally represses the gene for apolipoprotein C-III (Apoc3). nih.govdroracle.ai ApoC-III is a potent inhibitor of LPL activity. mdpi.com By reducing the expression of this inhibitor, this compound effectively removes a brake on LPL-mediated lipolysis. nih.gov This dual mechanism of increasing LPL expression while decreasing the expression of its inhibitor, ApoC-III, leads to a marked acceleration of the catabolism of triglyceride-rich lipoproteins. nih.govdroracle.ai Studies in APOE*3-Leiden.CETP mice showed that fenofibrate treatment markedly accelerated VLDL-TG clearance, which was associated with a 110% increase in post-heparin LPL activity. nih.gov

Within the liver, this compound promotes a significant metabolic shift towards fatty acid catabolism. Activation of PPARα upregulates a suite of genes involved in the transport of fatty acids into mitochondria and in the mitochondrial and peroxisomal β-oxidation pathways. nih.govnih.gov Key upregulated genes include Cpt1a, which is critical for the entry of long-chain fatty acids into mitochondria, and Acox1, the rate-limiting enzyme in peroxisomal β-oxidation. nih.gov This enhancement of hepatic fatty acid oxidation reduces the intracellular pool of fatty acids available for triglyceride synthesis and VLDL secretion.

Interestingly, while the primary effect of PPARα activation is catabolic, some preclinical studies in mice have shown a simultaneous induction of hepatic de novo lipogenesis (DNL) and fatty acid elongation upon fenofibrate treatment. nih.govnih.gov This seemingly paradoxical effect was found to be dependent on sterol regulatory element-binding protein 1c (SREBP-1c). nih.gov This finding suggests a complex regulatory network where PPARα and SREBP-1c may work together to manage fatty acid handling, potentially to protect the liver from lipotoxicity by channeling fatty acids towards both oxidation and storage as triglycerides. nih.govnih.gov Despite this observed increase in DNL in some mouse models, the dominant effect on plasma lipids is triglyceride reduction, driven by the profound enhancement of fatty acid oxidation and peripheral VLDL clearance.

Neuroprotective Effects in Animal Models of Neurological Injury

Fenofibric acid, the active metabolite of fenofibrate, has demonstrated significant neuroprotective capabilities in various animal models of neurological injury. mdpi.com Studies have shown that its therapeutic effects extend to conditions like Parkinson's disease, cerebral ischemia, and peripheral neuropathy. nih.govnih.govresearchgate.net

In a rat model of Parkinson's disease using rotenone, fenofibrate administration protected against the depletion of striatal dopamine and the death of dopaminergic neurons in the substantia nigra pars compacta (SNpc). nih.gov Furthermore, it attenuated the aggregation of α-synuclein, a key pathological hallmark of the disease, in both the SNpc and the striatum. nih.gov These neuroprotective actions were associated with improvements in behavioral outcomes, where fenofibrate reduced depressive-like behavior and memory impairment induced by the neurotoxin. nih.gov

The neuroprotective effects are not limited to neurodegenerative diseases. In models of traumatic nerve injury, activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) by fenofibrate has been shown to promote the regrowth of sensory nerve fibers. mdpi.com Additionally, fenofibrate has been reported to preserve adult hippocampal neurogenesis and prevent memory impairments in rats following global cerebral ischemia. nih.gov The distribution of fenofibric acid to nervous tissues, including the brain, spinal cord, and sciatic nerve, underscores its potential to exert direct effects within the central and peripheral nervous systems. mdpi.com

Alterations in Lipoprotein Particle Subclass Distribution and Composition

Fenofibric acid fundamentally alters the distribution and composition of lipoprotein particles, a key aspect of its lipid-modifying effects. Its primary mechanism involves the activation of PPAR-α, which in turn increases the breakdown of lipids (lipolysis) and the clearance of triglyceride-rich particles from the plasma. drugbank.compatsnap.com This is achieved by activating lipoprotein lipase and reducing the production of apoprotein C-III, an inhibitor of lipoprotein lipase activity. drugbank.comdrugs.com

The reduction in triglycerides leads to a significant shift in the composition of Low-Density Lipoprotein (LDL) particles, changing them from small, dense particles to larger, more buoyant ones. drugbank.comdroracle.ai These larger LDL particles have a greater affinity for cholesterol receptors and are catabolized more rapidly. drugbank.com

Clinical studies using high-performance liquid chromatography (HPLC) to analyze lipoprotein profiles have provided detailed insights into these changes. Treatment with fenofibrate significantly decreases cholesterol levels in chylomicron, large, and medium Very-Low-Density Lipoprotein (VLDL) subclasses. nih.gov It also reduces cholesterol in the medium, small, and very small LDL subclasses. nih.gov

Regarding High-Density Lipoprotein (HDL), fenofibrate treatment leads to an increase in cholesterol levels in the medium, small, and very small HDL subclasses, while decreasing cholesterol in the very large HDL subclass. nih.gov One study found that fenofibrate therapy specifically increased the amount of HDL3, the HDL subfraction with the smallest diameter, which plays a crucial role in withdrawing cholesterol from peripheral cells. nih.gov

Table 1: Effect of Fenofibrate on Lipoprotein Subclass Cholesterol Levels

| Lipoprotein Subclass | Change with Fenofibrate Treatment |

|---|---|

| Chylomicron | Significantly Decreased nih.gov |

| Large VLDL | Significantly Decreased nih.gov |

| Medium VLDL | Significantly Decreased nih.gov |

| Medium LDL | Significantly Decreased nih.gov |

| Small LDL | Significantly Decreased nih.gov |

| Very Small LDL | Significantly Decreased nih.gov |

| Very Large HDL | Significantly Decreased nih.gov |

| Medium HDL | Significantly Increased nih.gov |

| Small HDL | Significantly Increased nih.gov |

Investigation of Sphingolipid Metabolism Perturbations

Recent research has uncovered a novel aspect of fenofibric acid's mechanism involving the modulation of sphingolipid metabolism. Sphingolipids are a class of lipids that play critical roles in cell biology and inflammation, and their metabolism can be abnormal in metabolic diseases. nih.gov

A key finding is that fenofibrate treatment can significantly lower the plasma levels of atypical, neurotoxic 1-deoxy-sphingolipids (1-deoxySLs). nih.gov These atypical sphingolipids are formed when the enzyme serine-palmitoyltransferase (SPT) uses L-alanine or glycine instead of its usual substrate, L-serine. nih.gov Elevated levels of 1-deoxySLs are associated with the inherited sensory neuropathy HSAN1 and are also found in individuals with metabolic syndrome and type 2 diabetes, where they are implicated in the pathology of diabetic neuropathy. nih.gov A study in dyslipidemic patients showed that fenofibrate significantly lowered 1-deoxySLs and other atypical sphingoid bases without affecting typical sphingolipids. nih.gov

Conversely, in animal models of type 1 diabetes (NOD mice), fenofibrate was found to selectively increase the amount of very-long-chain sphingolipids in the pancreas. nih.govnih.gov This alteration of the pancreatic lipidome is considered to create a more anti-inflammatory and anti-apoptotic environment. nih.gov These findings suggest that fenofibric acid's ability to modulate sphingolipid profiles may represent a novel therapeutic approach for preventing and treating conditions like diabetic neuropathy. nih.gov

Intricate Cellular Signaling Network Modulations

Fenofibric acid exerts its effects by modulating several intricate cellular signaling networks that are central to metabolism, inflammation, and cell survival.

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation

Fenofibric acid has been shown to activate the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway in various cell types, including hepatocytes, endothelial cells, and myocytes. nih.govnih.govplos.org AMPK is a crucial energy sensor that reprograms metabolism from anabolic to catabolic states. mdpi.com

In hepatocytes, the unmetabolized ester form of fenofibrate increases the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). nih.gov This activation leads to a decrease in the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in hepatic glucose production. nih.gov Interestingly, this effect is specific to the parent compound, as fenofibric acid itself does not appear to activate AMPK in hepatocytes. nih.gov

However, in other cell types, fenofibric acid does activate AMPK. In human umbilical vein endothelial cells (HUVEC), fenofibrate activates AMPK, leading to increased phosphorylation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, which contributes to improved endothelial function. nih.gov This activation of AMPK by fenofibrate appears to be independent of its effects on PPAR-α. nih.gov The activation of the AMPK pathway by fenofibrate is associated with increased fatty acid β-oxidation and a reduction in lipid accumulation. plos.orgnih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Cascade Inhibition

A significant anti-inflammatory mechanism of fenofibric acid is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines involved in chronic inflammatory conditions. nih.govclinexprheumatol.orgnih.gov

Studies in human macrophages have demonstrated that fenofibrate treatment significantly reduces the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-8 in a PPAR-α-dependent manner. nih.gov The underlying mechanism involves the inhibition of NF-κB's translocation to the nucleus. Fenofibrate decreases the nuclear protein expression and binding of the NF-κB p50 and p65 subunits while increasing their levels in the cytoplasm. nih.govresearchgate.net This is accomplished by increasing the levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By preventing NF-κB from activating its target genes in the nucleus, fenofibrate effectively suppresses the inflammatory response. nih.govclinexprheumatol.org

Table 2: Effect of Fenofibrate on NF-κB Signaling Components in Human Macrophages

| Component | Location | Change with Fenofibrate Pre-treatment (vs. LPS alone) |

|---|---|---|

| NF-κB p50 subunit binding | Nucleus | Decreased by 49% nih.govresearchgate.net |

| NF-κB p65 subunit binding | Nucleus | Decreased by 31% nih.govresearchgate.net |

| NF-κB p50 protein expression | Nucleus | Decreased by 66% nih.govresearchgate.net |

| NF-κB p65 protein expression | Nucleus | Decreased by 55% nih.govresearchgate.net |

| NF-κB p50 protein expression | Cytoplasm | Increased by 53% nih.govresearchgate.net |

| NF-κB p65 protein expression | Cytoplasm | Increased by 54% nih.govresearchgate.net |

Extracellular Signal-Regulated Kinases (ERK) Pathway Crosstalk

The Extracellular Signal-Regulated Kinases (ERK) pathway, also known as the MEK/ERK1/2 cascade, is another signaling route that interacts with fenofibric acid's mechanisms, particularly in the context of cell growth and metabolism. The ERK pathway has been implicated in the regulation of lipid metabolism and fatty liver disease. nih.gov

While direct, extensive research on the crosstalk between this compound and the ERK pathway is still emerging, some studies provide initial insights. In human glioma cells, fenofibrate has been shown to inhibit cellular responses induced by Insulin-like Growth Factor-I (IGF-I), a potent activator of cell growth and migration. researchgate.net This inhibition included a reduction in the phosphorylation (activation) of ERK. researchgate.net In mouse models of depression, fenofibrate treatment was shown to increase the expression of phosphorylated ERK1/2 in the hippocampus, suggesting a role in neuroplasticity and antidepressant-like effects. nih.gov These findings indicate that fenofibric acid can modulate ERK signaling, although the context and downstream consequences of this interaction appear to be cell-type and condition-specific, warranting further investigation.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (Fenofibric Acid) |

| Fenofibrate |

| Rotenone |

| Dopamine |

| α-Synuclein |

| Adenosine Monophosphate-Activated Protein Kinase (AMPK) |

| Nuclear Factor-kappa B (NF-κB) |

| Extracellular Signal-Regulated Kinases (ERK) |

| Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) |

| Apoprotein C-III |

| Lipoprotein Lipase |

| 1-deoxy-sphingolipids (1-deoxySLs) |

| Serine-palmitoyltransferase (SPT) |

| L-serine |

| L-alanine |

| Glycine |

| Acetyl-CoA carboxylase (ACC) |

| Phosphoenolpyruvate carboxykinase (PEPCK) |

| Endothelial nitric oxide synthase (eNOS) |

| IκBα |

| Interleukin-1 beta (IL-1β) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-8 (IL-8) |

Mechanistic Target of Rapamycin (mTOR) Activity Regulation

Fenofibrate, and its active metabolite this compound (fenofibric acid), have been shown to regulate the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival. In preclinical models using human prostate cancer cells (PC-3), fenofibrate has been observed to inhibit the mTOR pathway. This inhibition is associated with a decrease in the phosphorylation of key downstream effectors, including the 70 kDa ribosomal protein S6 kinase (p70S6K). nih.gov

Mechanistic investigations revealed that fenofibrate-induced cell death in these cancer cells was linked to the inactivation of this mTOR/p70S6K survival pathway. nih.gov While exploring upstream mediators, studies found that fenofibrate treatment led to an increase in the phosphorylation of p38 MAPK and AMPK, but it did not cause significant changes in the phosphorylation levels of PI3K or AKT, other important regulators of mTOR signaling. nih.gov This suggests that fenofibrate's inhibitory effect on mTOR may be mediated through AMPK or p38 MAPK activation, independent of the canonical PI3K/AKT pathway in this specific cellular context. nih.gov

Downregulation of Akt Activation and Cyclooxygenase-2 Expression

The impact of this compound on the Akt signaling pathway and cyclooxygenase-2 (COX-2) expression has been explored in various preclinical settings. The Akt pathway is a central signaling node for cell survival and proliferation. In studies with human prostate cancer cells, fenofibrate did not significantly alter the phosphorylation levels of Akt, indicating that in this particular model, its anti-proliferative effects were not directly mediated through the inhibition of Akt activation. nih.gov

In contrast, a more pronounced effect has been documented on the expression and activity of COX-2, an enzyme implicated in inflammation and carcinogenesis. Both fenofibrate and its active metabolite, fenofibric acid, have demonstrated inhibitory effects on the COX-2 enzyme. researchgate.netnih.gov In vitro studies using human recombinant COX-2 enzyme showed that fenofibric acid is a potent inhibitor of its activity. nih.gov The expression of peroxisome proliferator-activated receptor alpha (PPAR-α) induced by ligands like fenofibrate has been linked to the reduction of various inflammatory markers, including the inhibition of cyclooxygenase expression. researchgate.net

| Compound | IC50 Value (nM) | Reference |

|---|---|---|

| Fenofibric Acid | 48 nM | nih.gov |

| Fenofibrate | 82 nM | nih.gov |

| Diclofenac (Standard) | 58 nM | nih.gov |

Modulation of Secretase Enzyme Activity and Amyloid-β Peptide Levels

This compound has been investigated for its potential role in modulating the processing of amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. The processing of APP by secretase enzymes, particularly beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) and γ-secretase, leads to the production of amyloid-β (Aβ) peptides.

In preclinical studies using APP/PS1 transgenic mice, fenofibrate administration was found to decrease the mRNA and protein levels of BACE-1. nih.gov This reduction in BACE-1 was associated with a decrease in the release of soluble APPβ (sAPPβ) and the neurotoxic Aβ42 peptide. nih.gov These effects were mediated through a PPAR-α/PI3-K pathway, as the PI3-K inhibitor LY294002 suppressed the fenofibrate-induced reductions in BACE-1 and Aβ42. nih.gov

However, the precise mechanism remains a subject of investigation, with some conflicting reports. frontiersin.org One study suggested that fenofibrate can act as an "inverse γ-secretase modulator," which would selectively increase Aβ42 levels. nih.gov Yet, another line of research proposed that the modulation of Aβ levels by fenofibric acid is independent of γ-secretase activity and is instead mediated by enhancing the selective clearance of Aβ42 through extracellular proteolysis. nih.gov Further studies indicate that fenofibrate's effect on reducing Aβ is accompanied by an accumulation of C-terminal fragments (CTFs) of APP, which are substrates for γ-secretase, suggesting a potential inhibition of γ-secretase activity. frontiersin.org

Wnt/beta-catenin Pathway Interactions

Preclinical research has identified this compound as a modulator of the Wnt/β-catenin signaling pathway. nih.govresearchgate.netscispace.com This pathway is crucial for cellular development and homeostasis, and its aberrant activation is linked to fibrotic diseases. nih.govnih.govresearchgate.net

In models of retinal and renal fibrosis, fenofibrate has been shown to inhibit Wnt signaling. nih.govscispace.com Studies using very low-density lipoprotein receptor-deficient (Vldlr−/−) mice, a model for neovascular age-related macular degeneration, demonstrated that fenofibrate treatment significantly reduced the up-regulation of key Wnt signaling components in the retina. nih.gov Specifically, it decreased the protein levels of phosphorylated glycogen synthase kinase 3β (p-GSK3β), total GSK3β, and both total and non-phosphorylated (active) β-catenin. nih.gov

Similarly, in cultured rat Müller cells stimulated with TGF-β2 to induce a fibrotic response, the active metabolite fenofibric acid reversed the up-regulation of these same Wnt signaling proteins. nih.gov In diabetic rat kidneys, where the Wnt pathway is aberrantly activated, fenofibrate administration attenuated this activation, as shown by reduced levels of the Wnt coreceptor LRP6 and nuclear β-catenin. scispace.com The inhibitory effect of PPARα activation by fenofibrate on Wnt signaling appears to occur at the level of the Wnt coreceptor, potentially by decreasing LRP6 stability. scispace.com

Nrf2 Signaling Pathway Activation and NLRP3 Inflammasome Attenuation

A significant mechanism of action for this compound in preclinical models involves the dual modulation of the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway and the NOD-like receptor protein 3 (NLRP3) inflammasome. nih.govarvojournals.orgnih.gov The Nrf2 pathway is a primary regulator of the anti-oxidative defense system, while the NLRP3 inflammasome is a key component of the innate immune system that drives neuroinflammation. nih.govmdpi.com

In a streptozotocin-induced mouse model of diabetic retinopathy, fenofibrate treatment was shown to upregulate the expression of Nrf2 in the retina. nih.gov This activation of Nrf2 signaling led to an increased expression of its downstream target genes, including NAD(P)H quinone dehydrogenase 1 (NQO-1) and Heme oxygenase-1 (HO-1), which play crucial roles in cellular protection against oxidative stress. nih.govresearchgate.net

Concurrently, fenofibrate intervention abolished the diabetes-induced increase in the expression of NLRP3 inflammasome components. nih.gov Retinal levels of NLRP3, cleaved Caspase-1 (p20), and cleaved Interleukin-1β (IL-1β p17) were dramatically reduced in fenofibrate-treated diabetic mice. nih.gov This attenuation of the NLRP3 inflammasome activation helps to reduce neuroinflammation. nih.govarvojournals.org The interplay between these two pathways is crucial, as Nrf2 activation can suppress NLRP3 inflammasome activation, suggesting that fenofibrate exerts its protective effects at least partially by activating the Nrf2 pathway to attenuate NLRP3-mediated inflammation. nih.govresearchgate.net

| Pathway Component | Effect of Diabetes | Effect of Fenofibrate Treatment | Reference |

|---|---|---|---|

| Nrf2 Expression | Increased | Further Increased | nih.gov |

| NQO-1 & HO-1 (Nrf2 targets) | Increased | Further Increased | nih.gov |

| NLRP3 Expression | Increased | Decreased / Abolished | nih.gov |

| Caspase-1 p20 Expression | Increased | Decreased / Abolished | nih.gov |

| IL-1β p17 Expression | Increased | Decreased / Abolished | nih.gov |

Cellular Bioenergetics and Mitochondrial Homeostasis Studies

Context-Dependent Mitochondrial Respiration Modulation in Specific Cell Types

The effects of this compound on mitochondrial bioenergetics are highly context-dependent, varying significantly with the specific cell type and experimental conditions.

In certain cancer cell lines, fenofibrate has been shown to impair mitochondrial function. In human glioblastoma and gastric carcinoma cells, fenofibrate treatment led to a significant decrease in mitochondrial respiration. nih.gove-century.us Using a Seahorse XF analyzer on gastric cancer cells (MGC803), treatment with 50 μM fenofibrate resulted in a substantial reduction in both basal respiration and ATP production. nih.gov Similarly, in studies with isolated rat skeletal muscle mitochondria, fenofibrate was found to directly inhibit complex I of the respiratory chain, leading to reduced state 3 respiration when using complex I-dependent substrates. nih.gov

Conversely, in other cellular contexts, particularly those under metabolic stress, fenofibric acid has demonstrated a protective effect on mitochondrial homeostasis. In primary human corneal epithelial cells (HCEC) subjected to diabetic stressors like high glucose, fenofibric acid treatment ameliorated mitochondrial dysfunction. researchgate.net It prevented the stress-induced decreases in basal respiration, maximal respiration, and spare respiratory capacity, suggesting a restorative effect on mitochondrial function under these specific pathological conditions. researchgate.net This highlights that the impact of the compound on cellular bioenergetics is not uniform but is instead modulated by the specific metabolic state and type of the cell.

| Cell Type / Model | Condition | Observed Effect on Respiration | Reference |

|---|---|---|---|

| Gastric Carcinoma Cells (MGC803) | In Vitro Culture | Decreased Basal Respiration and ATP Production | nih.gov |

| Rat Skeletal Muscle Mitochondria | Isolated Mitochondria | Inhibition of Complex I; Decreased State 3 Respiration | nih.gov |

| Human Corneal Epithelial Cells | High Glucose-Induced Stress | Ameliorated Decrease in Basal and Maximal Respiration | researchgate.net |

Induction of Cellular Metabolic Reprogramming

Fenofibrate and its active metabolite, fenofibric acid, have been shown to induce significant metabolic reprogramming in various cell types, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This nuclear receptor plays a pivotal role in regulating the expression of genes involved in lipid and glucose metabolism.

In preclinical models, fenofibrate has been observed to reverse metabolic reprogramming in cancer cells. For instance, in gastric cancer cells, fenofibrate altered glucose and lipid metabolism, leading to inhibited proliferation and increased apoptosis. nih.gove-century.us This was associated with the activation of the AMPK pathway and inhibition of the HK2 pathway. nih.gove-century.us In glioblastoma cells, fenofibrate triggers a metabolic switch from glycolysis to fatty acid β-oxidation. nih.gov This shift, combined with fenofibrate's direct impairment of mitochondrial respiration, leads to a depletion of intracellular ATP and ultimately, cell death. nih.gov

Furthermore, studies in atrial fibrillation models have demonstrated that fenofibrate can inhibit atrial metabolic remodeling by regulating the PPAR-α/sirtuin 1/PGC-1α pathway. nih.gov This resulted in the restoration of key downstream metabolic factors and prevented alterations in biochemical metabolites. nih.gov

Regulation of Fatty Acid Oxidation Enzyme Systems

A key mechanism of fenofibrate's action is the upregulation of enzymes involved in fatty acid oxidation (FAO). Through the activation of PPARα, fenofibrate and its metabolites stimulate the transcription of genes that encode for proteins crucial to the transport and breakdown of fatty acids.

In murine models, fenofibrate treatment has been shown to promote hepatic fatty acid oxidation by increasing the expression of genes involved in fatty acid transport, ketogenesis, and both peroxisomal and mitochondrial β-oxidation. nih.gov This leads to a simultaneous induction of both β-oxidation and lipogenesis, a mechanism thought to protect the liver from fatty acid-induced toxicity. nih.gov

Specific enzymes and proteins upregulated by fenofibrate include:

Carnitine palmitoyltransferase 1 (CPT1): This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for oxidation. Fenofibrate has been shown to increase CPT1 activity in gastric cancer cells. nih.gov

Acyl-CoA oxidase: A key enzyme in peroxisomal β-oxidation, its mRNA expression is stimulated by fenofibrate in the liver. nih.gov

Lipoprotein lipase: Fenofibrate enhances the activity of this enzyme, which is involved in the breakdown of triglycerides. nih.gov

Interestingly, some in vitro studies using hamster hepatocytes did not observe the same alterations in lipoprotein lipase and acyl-CoA oxidase expression, suggesting that some of fenofibrate's effects on these genes may be secondary to metabolic changes occurring at the whole-organism level. nih.gov

In Vitro Investigations of Specific Cellular Processes

Endothelial Cell Proliferation, Migration, and Angiogenic Tube Formation Dynamics

Fenofibrate has demonstrated significant anti-angiogenic properties in various in vitro models. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer and diabetic retinopathy.

Studies have shown that fenofibrate can:

Inhibit endothelial cell proliferation: It has been observed to suppress the proliferation of endothelial cells induced by various angiogenic factors. nih.gov

Impede endothelial cell migration: Fenofibrate has been shown to inhibit the migration of endothelial cells in wound healing models. nih.govresearchgate.net

Block capillary tube formation: In Matrigel assays, fenofibrate effectively prevents the formation of capillary-like structures by retinal endothelial cells. nih.govresearchgate.net

These anti-angiogenic effects are thought to be mediated, at least in part, by the disorganization of the actin cytoskeleton and the inhibition of Akt activation. nih.gov

| Cellular Process | Effect of Fenofibrate | Observed In Vitro Model |

|---|---|---|

| Endothelial Cell Proliferation | Inhibition | Angiogenic factor-induced proliferation assays nih.gov |

| Endothelial Cell Migration | Inhibition | Healing wound model nih.gov |

| Capillary Tube Formation | Inhibition | Matrigel assay with retinal endothelial cells researchgate.net |

Disorganization of Actin Cytoskeletal Architecture

The actin cytoskeleton is a dynamic network of protein filaments that is essential for a wide range of cellular processes, including cell migration, shape, and division. nih.govnih.gov The architecture of the actin network, whether it is branched or linear, determines its specific function and its ability to generate mechanical force. cytoskeleton.combiorxiv.org

In vitro studies have revealed that fenofibrate can disrupt the normal organization of the actin cytoskeleton in endothelial cells. nih.gov This disorganization is a key mechanism underlying fenofibrate's ability to inhibit endothelial cell migration, a crucial step in the process of angiogenesis. nih.gov By altering the structure of the actin filaments, fenofibrate interferes with the cell's ability to move and form new vascular networks.

Induction of Apoptosis and Cell Cycle Arrest in Diverse Cancer Cell Lines

Fenofibrate has been shown to possess anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in a variety of cancer cell lines.

Apoptosis Induction: Fenofibrate triggers apoptosis through multiple pathways, often in a dose- and time-dependent manner. nih.gov In triple-negative breast cancer (TNBC) cells, fenofibrate induces apoptosis by up-regulating pro-apoptotic proteins like Bad and down-regulating anti-apoptotic proteins such as Bcl-xl and Survivin, leading to the activation of caspase-3. nih.gov This effect appears to be independent of PPARα status in some cancer types. nih.gov

Cell Cycle Arrest: Fenofibrate can also halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 phase. nih.gov This is often accompanied by the down-regulation of key cell cycle proteins like Cyclin D1 and Cdk4, and the up-regulation of cell cycle inhibitors such as p21 and p27/Kip1. nih.gov This G0/G1 phase arrest has been observed in prostate cancer, mantle cell lymphoma, endometrial cancer, and hepatocellular carcinoma cells. nih.gov

| Cancer Cell Line Type | Effect of Fenofibrate | Key Molecular Changes |

|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Induction of apoptosis and G0/G1 cell cycle arrest | Upregulation of Bad, downregulation of Bcl-xl and Survivin, activation of caspase-3, downregulation of Cyclin D1 and Cdk4, upregulation of p21 and p27/Kip1 nih.gov |

| Medulloblastoma (Daoy and D283) | Induction of apoptosis and cell cycle arrest | PPARα-mediated effects, inhibition of IGF-I-induced phosphorylation researchgate.net |

| Gastric Carcinoma (MGC803 and SGC7901) | Inhibition of proliferation and promotion of apoptosis | Alteration of glucose and lipid metabolism, induction of mitochondrial reprogramming via CPT1 and fatty acid oxidation nih.gov |

| Human Breast Cancer (SKBR3 and MDA-MB-231) | Inhibition of cell growth and potentiation of chemotherapy-induced apoptosis | Downregulation of Mcl-1 and Bcl-xl, upregulation of Bok and Bax, inhibition of AKT/NF-κB pathway nih.gov |

Macrophage Gene Expression Signatures and Immune Response Modulation

Macrophages are key players in the innate immune system, and their activation and function are tightly linked to their metabolic state. frontiersin.org Fenofibrate has been shown to modulate macrophage gene expression and immune responses, often through PPARα-dependent mechanisms.

In vitro studies have demonstrated that fenofibrate can:

Suppress inflammatory responses: Fenofibrate can inhibit the activation of macrophages induced by lipopolysaccharide (LPS) through a PPARα/β-defensin-1/TLR4 pathway. nih.gov It also decreases the expression of pro-inflammatory molecules like platelet-activating factor (PAF) receptors in human monocytes and macrophages. nih.gov

Modulate cytokine and chemokine secretion: In the context of colitis models, fenofibrate has been shown to decrease the secretion of interferon-γ (IFN-γ) and IL-17 from Th1 and Th17 cells and repress the expression of chemokines such as CXCL10, MCP-1, and MIP-3 in intestinal epithelial cells. nih.gov

Re-establish anti-tumor function: In the tumor microenvironment of triple-negative breast cancer, fenofibrate has been found to enhance the anti-tumor activity of macrophages by activating a PPAR-α-STAT1 and fatty acid oxidation positive feedback loop. researchgate.net

However, it is important to note that in the context of Mycobacterium tuberculosis infection, fenofibrate has been shown to increase the intracellular survival and growth of the bacteria in human macrophages. mdpi.com This was associated with increased lipid accumulation in the macrophages and the upregulation of genes in the bacteria related to lipid metabolism and persistence. mdpi.com

Systemic Preclinical Efficacy and Biochemical Effects in Animal Models

Comprehensive Evaluation in Models of Metabolic Dysregulation

Animal models of metabolic dysregulation, often induced by high-fat diets, have been instrumental in elucidating the therapeutic potential of fenofibrate (B1672516).

Preclinical studies consistently demonstrate the potent effects of fenofibrate on lipid profiles in animal models of hyperlipidemia. nih.gov In hyperlipidemic mouse models, fenofibrate administration leads to a significant dose-dependent reduction in plasma triglyceride levels. researchgate.net It also tends to lower plasma total cholesterol levels. researchgate.netnih.gov The primary mechanism for these effects is the activation of PPARα, which in turn enhances the clearance of triglyceride-rich lipoproteins from the plasma. e-dmj.org This is achieved through increased lipolysis via the activation of lipoprotein lipase (B570770) and apolipoprotein A-V, and reduced production of the lipoprotein lipase inhibitor, apolipoprotein C-III. e-dmj.org

Furthermore, fenofibrate influences the synthesis of very low-density lipoprotein (VLDL) and apolipoprotein B, while also increasing the expression of transporters involved in high-density lipoprotein (HDL)-mediated cholesterol efflux. e-dmj.org In ob/ob mice, a model for obesity, fenofibrate intervention significantly decreased plasma triglyceride levels by 21.0%. nih.gov Studies in male C57BL/6J mice fed a high-fat diet also showed significant reductions in serum triglycerides following fenofibrate treatment. ewha.ac.kr

Table 1: Effects of Fenofibrate on Plasma Lipids in Animal Models

| Animal Model | Key Findings on Triglycerides (TG) and Cholesterol (TC) |

|---|---|

| APOE*3-Leiden.CETP Mice | Dose-dependent decrease in plasma TG levels (up to 62% reduction); tendency to reduce plasma TC. researchgate.net |

| ob/ob Mice on High-Fat Diet | Significant decrease in plasma TG level by 21.0%. nih.gov |

| High-Fat Diet-Fed C57BL/6J Mice | Significant reduction in serum TG levels, particularly in males; no significant change in serum cholesterol. ewha.ac.kr |

| Wistar Rats | Lowered plasma TG and total cholesterol. nih.gov |

Dihydro fenofibrate plays a crucial role in regulating fatty acid metabolism. Fenofibrate treatment has been shown to reduce circulating levels of free fatty acids in obese mice. nih.gov This effect is linked to its ability to enhance fatty acid oxidation. nih.gov By activating PPARα, fenofibrate stimulates the breakdown of fatty acids through beta-oxidation. nih.gov This process is fundamental to its lipid-lowering effects. youtube.com In diabetic dog models, fenofibrate administration led to a decrease in acylcarnitines and fatty acids within a week. nih.gov While direct studies on the turnover rates of nonesterified fatty acids are limited, the observed reduction in circulating levels suggests an increased uptake and utilization by tissues. In shock models, a decrease in total free fatty acid flux was observed, indicating altered fatty acid availability and organ phospholipid turnover, a process that could be influenced by agents like fenofibrate that modulate lipid metabolism. nih.gov

Beyond its effects on lipids, this compound has demonstrated beneficial effects on glucose metabolism and insulin (B600854) sensitivity in various preclinical models. In diet-induced obese mice, fenofibrate treatment normalized hyperinsulinemia and hyperglycemia. nih.gov It has been shown to improve whole-body glucose homeostasis and insulin sensitivity. researchgate.net Studies in wild-type mice on a high-fat diet revealed that fenofibrate improves insulin sensitivity. nih.govnih.gov This improvement is associated with a reduction in glucose-stimulated insulin secretion, which is compensated by a decrease in hepatic insulin clearance, thereby maintaining normal insulin levels. nih.govnih.gov In diabetic dog models, fenofibrate treatment resulted in reduced fasting interstitial glucose concentrations. nih.gov Fenofibrate has also been found to be effective in maintaining glucose homeostasis in animal models of type 1 diabetes. usp.br

Table 2: Effects of Fenofibrate on Glucose Homeostasis and Insulin Sensitivity in Animal Models

| Animal Model | Key Findings on Glucose and Insulin |

|---|---|

| High-Fat Diet-Induced Obese Mice | Normalized hyperinsulinemia and hyperglycemia; improved whole-body glucose homeostasis. researchgate.netnih.gov |

| Wild-Type Mice on High-Fat Diet | Improved insulin sensitivity. nih.govnih.gov |

| Diabetic Dogs | Reduced fasting interstitial glucose concentrations. nih.gov |

| Type 1 Diabetic Animal Models | Effective in maintaining glucose homeostasis. usp.br |

This compound has significant effects on adipose tissue metabolism and body composition. In high-fat diet-induced obese mice, fenofibrate treatment prevented the increase in body weight and decreased both total and visceral adipose tissue weights. nih.gov Histological analysis revealed a significant decrease in the size of adipocytes. researchgate.netnih.gov This is accompanied by an increased expression of PPARα target genes involved in fatty acid β-oxidation within the adipose tissue. nih.gov In Wistar rats, fenofibrate treatment led to a decrease in de novo lipogenesis in epididymal adipose tissue and a higher rate of glycerol (B35011) release, suggesting an impact on lipolysis. nih.gov In ob/ob mice, fenofibrate intervention significantly increased the adipose index. nih.gov

Table 3: Effects of Fenofibrate on Adipose Tissue and Body Composition in Animal Models

| Animal Model | Key Findings on Adipose Tissue and Body Composition |

|---|---|

| High-Fat Diet-Induced Obese Mice | Prevented body weight gain; decreased total and visceral adipose tissue weight; reduced adipocyte size. researchgate.netnih.gov |

| Wistar Rats | Decreased de novo lipogenesis in epididymal adipose tissue; increased glycerol release. nih.gov |

| ob/ob Mice | Significantly increased adipose index. nih.gov |

| Male C57BL/6J Mice on High-Fat Diet | Reduced visceral white adipose tissue mass. ewha.ac.kr |

Microvascular Pathologies in Experimental Diabetic Models

The protective effects of this compound extend to microvascular complications associated with diabetes, particularly diabetic retinopathy.

Preclinical studies in experimental diabetic models have provided strong evidence for the beneficial role of fenofibrate in mitigating diabetic retinopathy. scielo.brusp.br In both type 1 and type 2 diabetic animal models, PPARα has been found to be downregulated in the retina. nih.gov Fenofibrate may help reverse these effects. nih.gov Its therapeutic mechanisms include anti-inflammatory and anti-apoptotic properties. nih.gov For instance, in a model using porcine retinal arterioles, fenofibrate induced vasodilation. nih.gov It also reduced the expression of the inflammatory protein COX-2 and decreased permeability in rat retinal endothelial cells cultured under high glucose conditions. nih.gov A systematic review of preclinical animal studies concluded that fenofibrate has the efficacy to prevent type 1 diabetic complications, particularly diabetic retinopathy. scielo.brusp.br These protective effects are thought to be dependent on the PPARα and fibroblast growth factor-21 pathways. scielo.brusp.br

Investigations in Diabetic Cardiomyopathy Models

Diabetic cardiomyopathy is a significant complication of diabetes, characterized by structural and functional changes in the heart muscle. nih.gov Preclinical investigations in animal models have explored the therapeutic potential of fenofibrate in this condition.

In the Zucker diabetic fatty (ZDF) rat, an experimental model for diabetic cardiomyopathy, fenofibrate demonstrated favorable effects. nih.govnih.gov Treatment with fenofibrate was found to reduce the extent of fibrosis in the left ventricle (LV) of these animals. nih.gov Furthermore, a decrease in the accumulation of triacylglycerol (TAG) in the left ventricle was observed in rats treated with fenofibrate at 14 weeks. nih.gov Mechanistically, fenofibrate was shown to increase the messenger RNA (mRNA) levels of Acyl-CoA Oxidase, an enzyme involved in fatty acid oxidation, in the cardiac tissue of ZDF rats. nih.gov

A systematic review of preclinical studies has also indicated that fenofibrate shows efficacy in preventing microvascular complications associated with type 1 diabetes, including diabetic cardiomyopathy. scielo.brscielo.br These findings suggest a protective role for fenofibrate in the setting of diabetic heart disease, partly through modulation of cardiac lipid metabolism and reduction of fibrosis. nih.gov

| Model | Key Findings | Biochemical Effects |

| Zucker Diabetic Fatty (ZDF) Rat | Reduced left ventricular fibrosis. nih.gov | Increased Acyl-CoA Oxidase mRNA levels. nih.gov |

| Decreased left ventricular triacylglycerol content at 14 weeks. nih.gov | ||

| Type 1 Diabetes Models (Systematic Review) | Efficacy in preventing diabetic cardiomyopathy. scielo.brscielo.br | Dependent on PPARα pathways. scielo.br |

Improvement of Endothelial Function in Diabetic Vasculature

Endothelial dysfunction is a critical early event in the development of vascular complications in diabetes. nih.gov Studies in diabetic animal models have shown that fenofibrate can ameliorate this dysfunction through various mechanisms.

In streptozotocin-induced diabetic mice, fenofibrate treatment improved impaired endothelium-dependent relaxation of the aorta. nih.gov This functional improvement was associated with a reduction in the levels of superoxide (B77818) (O₂⁻) in the aortic tissue. nih.gov In vitro experiments using mouse aortic endothelial cells (MAECs) cultured under high glucose conditions confirmed these findings. Fenofibrate treatment enhanced the function of these cells, increased the production of nitric oxide (NO), and decreased superoxide levels. nih.gov The underlying mechanism for these effects involves the activation of endothelial nitric oxide synthase (eNOS) and adenosine (B11128) monophosphate-activated protein kinase (AMPK) phosphorylation. nih.gov

Further research in diabetic mice demonstrated that fenofibrate not only improves vasodilation in large arteries like the aorta but also in microvessels, such as the mesenteric artery and renal afferent arterioles. nih.gov In addition to improving relaxation, fenofibrate was found to normalize vascular contractility. It reversed the diabetes-induced increases in the expression of cyclooxygenase-2 (COX-2) and the levels of the vasoconstrictor prostanoids thromboxane (B8750289) A2 (TxA2) and prostaglandin (B15479496) E2 (PGE2). nih.gov

| Parameter | Effect of Fenofibrate in Diabetic Models | Mechanism |

| Endothelium-Dependent Relaxation | Improved in aorta and microvessels. nih.govnih.gov | Activation of eNOS and AMPK phosphorylation. nih.gov |

| Superoxide (O₂⁻) Levels | Decreased in diabetic aortae. nih.gov | Increased NO bioavailability. nih.gov |

| Nitric Oxide (NO) Production | Increased in endothelial cells. nih.gov | Activation of eNOS. nih.gov |

| Vascular Contractility | Reversed increase in contractility. nih.gov | Decreased COX-2 expression and levels of TxA2 and PGE2. nih.gov |

Organ-Specific Biochemical and Histological Impact Assessments

Attenuation of Hepatic Lipid Accumulation and Liver Injury (e.g., NASH/NAFLD)

Nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), are characterized by excessive fat accumulation in the liver. Fenofibrate has been extensively studied for its potential to mitigate these conditions in animal models. nih.govnih.govresearchgate.net

The therapeutic efficacy of fenofibrate in NAFLD/NASH is attributed to its ability to decrease the accumulation of hepatic lipids, along with its antioxidant and anti-inflammatory properties. nih.govnih.govresearchgate.net In mouse models of NASH induced by either a methionine-choline deficient (MCD) diet or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD), fenofibrate treatment led to significant reductions in hepatic steatosis, inflammation, and fibrosis. frontiersin.org

| Animal Model | Diet | Key Histological & Biochemical Improvements |

| Mouse | High-Fat Diet (HFD) | Decreased liver fat; Reduced serum ALT and AST. frontiersin.org |

| Mouse | Methionine-Choline Deficient (MCD) | Improved liver morphology; Reduced serum ALT; Decreased hepatic steatosis, inflammation, and fibrosis. frontiersin.org |

| Mouse | Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | Decreased hepatic steatosis, inflammation, and fibrosis. frontiersin.org |

| Rat | Various NAFLD models | Decreased liver fat accumulation; Ameliorated oxidative stress. nih.gov |

Renoprotective Mechanisms and Effects on Renal Function Markers in Experimental Conditions

Diabetic nephropathy is a leading cause of chronic kidney disease. Preclinical studies indicate that fenofibrate exerts renoprotective effects through multiple mechanisms, particularly by addressing renal lipotoxicity. nih.gov

In mice fed a high-fat diet, which induces glomerular injury, fenofibrate treatment was shown to enhance renal lipolysis, leading to reduced lipid accumulation and oxidative stress within the glomeruli. nih.gov This was accompanied by a significant inhibition of albuminuria and glomerular fibrosis, indicating preservation of kidney function and structure. nih.gov In a different model designed to induce tubulointerstitial injury, fenofibrate attenuated the development of oxidative stress, macrophage infiltration, and fibrosis in the renal interstitium. nih.gov

Studies in Zucker diabetic fatty (ZD) rats, a model of type 2 diabetes, revealed that fenofibrate treatment reduced the renal accumulation of collagen and α-smooth muscle actin, key markers of fibrosis. nih.gov Furthermore, fenofibrate ameliorated tubular injury and inflammation, as evidenced by decreased expression of kidney injury molecule-1 (KIM-1), secreted phosphoprotein-1 (SPP-1), and monocyte chemotactic protein-1 (MCP-1). nih.gov In db/db mice, another model of type 2 diabetes, fenofibrate improved renal function by decreasing urinary albumin and β2-microglobulin excretion and was also found to reduce renal tubular cell apoptosis. dovepress.com

| Animal Model | Condition | Renoprotective Effects of Fenofibrate |

| Mouse | High-Fat Diet-Induced Glomerular Injury | Reduced glomerular lipid accumulation, oxidative stress, albuminuria, and fibrosis. nih.gov |

| Mouse | Free Fatty Acid-Induced Tubulointerstitial Injury | Attenuated oxidative stress, macrophage infiltration, and fibrosis. nih.gov |

| Zucker Diabetic Fatty (ZD) Rat | Type 2 Diabetic Nephropathy | Reduced renal collagen and α-smooth muscle actin; Decreased KIM-1, SPP-1, and MCP-1 expression. nih.gov |

| db/db Mouse | Type 2 Diabetic Kidney Disease | Decreased urinary albumin and β2-microglobulin; Attenuated renal tubular cell apoptosis. dovepress.com |

Mechanisms of Anti-inflammatory Action in Systemic Disease Models

Suppression of Pro-inflammatory Mediators and Cytokines

A key component of fenofibrate's therapeutic effect across different disease models is its anti-inflammatory action. This is largely achieved by suppressing the activity of critical pro-inflammatory signaling pathways and reducing the production of inflammatory molecules.

In the context of diabetic nephropathy in Zucker diabetic fatty rats, the anti-inflammatory and antifibrotic effects of fenofibrate were linked to the suppression of the nuclear factor-kappa B (NF-κB) and transforming growth factor-β1 (TGF-β1)/Smad3 signaling pathways in the kidneys. nih.gov This dual inhibition helps to reduce renal inflammation and the subsequent development of fibrosis. nih.gov

In vitro studies using human THP-1 macrophages have further elucidated this mechanism. Fenofibrate pretreatment significantly reduced the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-8 (IL-8). nih.gov This effect was shown to be dependent on PPARα. nih.gov Mechanistically, fenofibrate inhibited the nuclear translocation of the NF-κB p50 and p65 subunits and increased the cellular levels of IκBα, an endogenous inhibitor of NF-κB activation. nih.gov

Further studies in immortalized murine microglial cells showed that fenofibrate inhibited the expression of a range of proinflammatory cytokines and chemokines, such as TNF-α, IL-1β, chemokine (C-C motif) ligand 2 (CCL2), and chemokine (C-X-C motif) ligand 10 (CXCL10). nih.gov

| Model/System | Key Inflammatory Pathway/Mediator | Effect of Fenofibrate |

| Zucker Diabetic Fatty Rat Kidney | NF-κB and TGF-β1/Smad3 signaling | Suppressed activation, leading to reduced inflammation and fibrosis. nih.gov |

| Human THP-1 Macrophages | NF-κB signaling | Inhibited nuclear translocation of p50/p65 subunits; Increased IκBα levels. nih.gov |

| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-8) | Reduced secretion in a PPARα-dependent manner. nih.gov | |

| Murine Microglial Cells | Pro-inflammatory Cytokines and Chemokines (TNF-α, IL-1β, CCL2, CXCL10) | Inhibited expression. nih.gov |

Upregulation of Endogenous Antioxidant Enzyme Systems

This compound, through its action as a PPARα agonist, enhances the body's intrinsic antioxidant defenses by upregulating key enzyme systems. This action helps to mitigate cellular damage caused by oxidative stress.

In studies using C57BL/6 wild-type mice, chronic administration of fenofibrate resulted in a significant increase in the activity of several crucial antioxidant enzymes in the brain. researchgate.net Notably, there were observed increases in copper/zinc superoxide dismutase (Cu/Zn-SOD), glutathione (B108866) peroxidase (GPX), glutathione reductase (GR), and glutathione S-transferase (GST). researchgate.net However, the activities of manganese superoxide dismutase (Mn-SOD) and catalase were not significantly changed in this specific brain study. researchgate.net

Conversely, in a different mouse model, liver tissue showed a distinct response. Treatment with fenofibrate led to substantial increases in the activities of catalase (by 506%), Se- and non-Se-glutathione peroxidase (by 331% and 188%, respectively), and Mn-superoxide dismutase (by 130%). nih.gov The activity of Cu-Zn superoxide dismutase was not affected in the liver in this particular study. nih.gov This demonstrates that the effect of this compound on antioxidant enzymes can be tissue-specific. The activation of PPARα is known to promote the expression of antioxidant enzymes, leading to a reduction in reactive oxygen species (ROS), which are key signaling molecules in inflammatory reactions. researchgate.net

Table 1: Effect of Fenofibrate Administration on Antioxidant Enzyme Activity in Murine Models

| Animal Model | Tissue | Enzyme | Outcome |

|---|---|---|---|

| C57BL/6 Mice | Brain | Copper/Zinc Superoxide Dismutase (Cu/Zn-SOD) | Significantly Increased Activity researchgate.net |

| C57BL/6 Mice | Brain | Glutathione Peroxidase (GPX) | Significantly Increased Activity researchgate.net |

| C57BL/6 Mice | Brain | Glutathione Reductase (GR) | Significantly Increased Activity researchgate.net |

| C57BL/6 Mice | Brain | Glutathione S-Transferase (GST) | Significantly Increased Activity researchgate.net |

| C57BL/6 Mice | Brain | Manganese Superoxide Dismutase (Mn-SOD) | Unchanged Activity researchgate.net |

| C57BL/6 Mice | Brain | Catalase (CAT) | Unchanged Activity researchgate.net |

| Mice | Liver | Catalase (CAT) | 506% Increase in Activity nih.gov |

| Mice | Liver | Se-Glutathione Peroxidase (Se-GPX) | 331% Increase in Activity nih.gov |

| Mice | Liver | Non-Se-Glutathione Peroxidase | 188% Increase in Activity nih.gov |

| Mice | Liver | Manganese Superoxide Dismutase (Mn-SOD) | 130% Increase in Activity nih.gov |

Epigenetic Regulation of Inflammatory Response via DNA Methylation

Epigenetic modifications, such as DNA methylation, are crucial for regulating gene expression without altering the DNA sequence itself. nih.gov DNA methylation typically acts as a negative regulator, where methylation of a gene's promoter region can reduce its transcription. nih.gov The anti-inflammatory effects of this compound may be linked to its ability to influence these epigenetic patterns.

While direct evidence in animal models specifically detailing this compound's role in altering DNA methylation of inflammatory genes is an emerging area of research, studies in humans provide preliminary evidence for this connection. An epigenome-wide association study conducted in a human cohort investigated the relationship between DNA methylation and the inflammatory response to fenofibrate treatment. nih.gov This study identified multiple CpG sites (regions where DNA methylation often occurs) where methylation levels were significantly associated with changes in the plasma concentrations of inflammatory markers like high-sensitivity C-reactive protein (hsCRP) and Interleukin-6 (IL-6) following fenofibrate intervention. nih.gov

The findings suggest that baseline DNA methylation patterns may predict the variability in the anti-inflammatory response to the drug. nih.gov Although this was a human study, it lays the groundwork for future investigations in animal models to dissect the precise mechanisms by which PPARα activation by this compound could lead to changes in the methylation status of pro-inflammatory genes, thereby controlling inflammation. nih.govnih.gov The link between PPARα, the metabolism of methyl-group donors, and DNA methylation presents a plausible biological pathway for these effects. nih.gov

Inhibition of Pathological Angiogenesis in In Vivo Systems

Pathological angiogenesis, the formation of new blood vessels, is a critical component of various diseases, including cancer and certain retinopathies. This compound, via PPARα activation, has been shown to interfere with this process.

Reduction of Neovascularization in Experimental Models

The anti-angiogenic properties of fenofibrate have been documented in several preclinical models. A key mechanism through which PPARα activation inhibits tumor development is by reducing angiogenesis, partly through the inhibition of Vascular Endothelial Growth Factor (VEGF). nih.gov

In a mouse model of laser-induced choroidal neovascularization (CNV), a condition relevant to age-related macular degeneration, fenofibrate treatment has been studied. While specific quantitative data on the reduction of neovascularization from readily available sources is limited, the known inhibitory effect on VEGF provides a strong mechanistic basis for its efficacy. nih.gov Further research in models such as oxygen-induced retinopathy and tumor xenografts continues to explore this therapeutic application.

Advanced Applications in Diverse Animal Disease Models

The therapeutic potential of this compound extends beyond lipid regulation and has been explored in models of cancer and bacterial infections, demonstrating its broad-spectrum biological activities.

Efficacy in Xenograft Models of Various Cancer Types

The activation of PPARα by ligands like fenofibrate can induce apoptosis (programmed cell death) and halt the proliferation of tumor cells, thereby preventing tumor expansion. nih.gov While many studies have established this principle, specific data from this compound studies in xenograft models are part of ongoing research. The anti-tumor effects are historically linked to the blockade of cell-cycle genes and the inhibition of angiogenesis. nih.gov

Protective Roles in Experimental Bacterial Infection Models

In a high-fat diet-induced mouse model, which is associated with increased systemic inflammation and serum levels of lipopolysaccharide (LPS), a component of bacterial outer membranes, fenofibrate treatment demonstrated protective effects. frontiersin.orgresearchgate.net The administration of fenofibrate significantly reduced the elevated serum levels of LPS and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). frontiersin.org

This suggests that this compound can ameliorate systemic inflammation triggered by bacterial components. frontiersin.org The mechanism involves the inhibition of inflammatory signaling pathways, such as those involving Toll-like receptor 4 (TLR4) and NF-κB. frontiersin.org In the retina of these mice, fenofibrate treatment inhibited the HFD-induced upregulation of the p-NF-κB p65/NF-κB p65 ratio, indicating a suppression of this key inflammatory transcription factor. frontiersin.org

Table 2: Effect of Fenofibrate in a High-Fat Diet-Induced Murine Model of Systemic Inflammation

| Parameter | Model | Effect of Fenofibrate Treatment |

|---|---|---|

| Serum Lipopolysaccharide (LPS) | High-Fat Diet Mice | Reduced Levels frontiersin.org |

| Serum Tumor Necrosis Factor-alpha (TNF-α) | High-Fat Diet Mice | Reduced Levels frontiersin.org |

| Serum Interleukin-6 (IL-6) | High-Fat Diet Mice | Reduced Levels frontiersin.org |

Influence on Circulating Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Levels

This compound, the active metabolite of fenofibrate, exerts its effects as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The influence of this compound on circulating levels of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) has been a subject of investigation, primarily through studies involving its prodrug, fenofibrate. PCSK9 is a key regulator of low-density lipoprotein cholesterol (LDL-C) levels by promoting the degradation of the LDL receptor (LDLR).

Preclinical and clinical observations suggest that the effect of fenofibrate on PCSK9 levels can be variable. In a study involving patients with atherogenic dyslipidemia, treatment with fenofibrate resulted in a significant 25% increase in circulating PCSK9 levels compared to baseline. nih.gov This increase in PCSK9 was also observed in another study with diabetic patients, where fenofibrate administration led to a 26% rise in PCSK9 levels after six weeks of treatment. nih.gov

Conversely, some research has indicated a different response. One study reported that fenofibrate treatment in diabetic patients led to a modest 8.5% decrease in plasma PCSK9 concentrations. psu.edu The authors of this study also noted that in mice treated with fenofibrate, a substantial 60% reduction in liver PCSK9 was observed. psu.edu Furthermore, in vitro studies using human hepatoma cells have shown that fenofibric acid can reduce the secretion of PCSK9. psu.edu

The mechanism by which fenofibrate, and by extension this compound, influences PCSK9 levels is complex and appears to be multifactorial. As a PPARα agonist, fenofibrate modulates the transcription of numerous genes involved in lipid metabolism. nih.gov It has been proposed that fenofibrate may directly modulate PCSK9 expression at the hepatocyte level. psu.edu The observed correlations between changes in PCSK9 levels and alterations in triglyceride and HDL-C levels following fenofibrate treatment further underscore the intricate relationship between fibrate therapy, lipid metabolism, and PCSK9 regulation. nih.gov

The following table summarizes findings from a clinical study on the effect of fenofibrate on circulating PCSK9 levels in patients with atherogenic dyslipidemia.

| Treatment Group | Parameter | Baseline (mean ± SEM) | Endpoint (mean ± SEM) | Percentage Change |

|---|---|---|---|---|

| Placebo | PCSK9 (ng/mL) | 104 ± 8 | 105 ± 8 | ~ +1% |

| LDL-C (mmol/L) | 2.6 ± 0.2 | 2.8 ± 0.1 | ~ +7.7% | |

| Fenofibrate | PCSK9 (ng/mL) | 96 ± 6 | 120 ± 8 | +25% |

| LDL-C (mmol/L) | - | - | -10% (not statistically significant) |

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fibrate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules within a class will lead to corresponding changes in their biological effects. For fibrate derivatives, QSAR models can be developed to predict their potency as PPARα agonists based on a set of calculated molecular descriptors.

While specific QSAR studies focusing exclusively on Dihydro Fenofibrate (B1672516) are not extensively documented, the principles can be readily applied to the broader class of fibrate derivatives. A typical QSAR study for fibrates would involve compiling a dataset of fibrate analogues with their experimentally measured PPARα activation data (e.g., EC₅₀ values). For each molecule, a range of molecular descriptors would be calculated, representing various properties.

These descriptors fall into several categories:

Electronic Descriptors: Such as partial atomic charges and dipole moments, which describe the electronic aspects of the molecule and its potential for electrostatic or hydrogen bonding interactions.

Steric Descriptors: Including molecular volume, surface area, and specific conformational indices, which relate to the size and shape of the molecule and how it fits into the receptor's binding pocket.

Hydrophobic Descriptors: Commonly represented by LogP (the logarithm of the partition coefficient), which quantifies the molecule's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Once the data is compiled, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation that quantitatively links the descriptors to the biological activity. Such a model could highlight, for instance, that increased hydrophobicity in the tail region and the presence of a hydrogen bond acceptor at a specific position are positively correlated with PPARα agonism. These models serve as predictive tools for estimating the activity of newly designed, unsynthesized fibrate analogues, thereby streamlining the drug discovery process.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Fibrate Derivatives

| Descriptor Class | Example Descriptor | Relevance to Fibrate Activity |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Correlates with the ability to interact with the large, hydrophobic ligand-binding pocket of PPARs. |

| Electronic | Carboxylic Acid pKa | Influences the ionization state of the acidic head group, which is critical for hydrogen bonding with key residues in the binding site. |

| Electronic | Partial Charge on Carbonyl/Hydroxyl | Determines the strength of electrostatic and hydrogen bond interactions with the receptor. |

| Steric | Molecular Volume | Affects how well the ligand fits within the confines of the Y-shaped binding cavity of the PPAR. |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can influence binding affinity and specificity. |

In Silico Molecular Docking and Dynamics Simulations of Fibrate-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net For fibrates, the primary target is the Ligand-Binding Domain (LBD) of PPARα. nih.govnih.gov Studies on fenofibric acid, the direct precursor to Dihydro Fenofibrate, have provided significant insights into these interactions.

The PPARα LBD features a large, Y-shaped binding pocket. mdpi.com Docking studies and X-ray crystallography have shown that the acidic head group of fenofibric acid forms a network of hydrogen bonds with several key amino acid residues in the binding site, including Serine-280, Tyrosine-314, Histidine-440, and Tyrosine-464. researchgate.net This interaction with the "Arm I" region of the binding pocket is essential for anchoring the ligand and initiating receptor activation. nih.gov The hydrophobic part of the molecule, including the two aromatic rings, settles into the deeper hydrophobic regions of the pocket. nih.gov